Prunolide A

Description

Properties

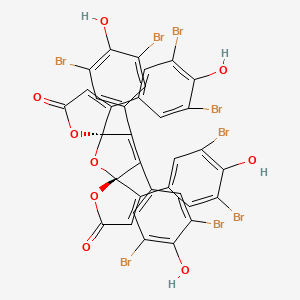

Molecular Formula |

C34H14Br8O9 |

|---|---|

Molecular Weight |

1205.7 g/mol |

IUPAC Name |

(5R,7R)-1,11,12,13-tetrakis(3,5-dibromo-4-hydroxyphenyl)-4,6,8-trioxadispiro[4.1.47.25]trideca-1,10,12-triene-3,9-dione |

InChI |

InChI=1S/C34H14Br8O9/c35-17-1-11(2-18(36)29(17)45)15-9-25(43)49-33(15)27(13-5-21(39)31(47)22(40)6-13)28(14-7-23(41)32(48)24(42)8-14)34(51-33)16(10-26(44)50-34)12-3-19(37)30(46)20(38)4-12/h1-10,45-48H/t33-,34-/m0/s1 |

InChI Key |

UBSBPUSOKOQRLK-HEVIKAOCSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)C2=CC(=O)O[C@@]23C(=C([C@@]4(O3)C(=CC(=O)O4)C5=CC(=C(C(=C5)Br)O)Br)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C2=CC(=O)OC23C(=C(C4(O3)C(=CC(=O)O4)C5=CC(=C(C(=C5)Br)O)Br)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br |

Synonyms |

prunolide A |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Prunolide A has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Research indicates that it exhibits potent activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 2.6 µM | 6.2 µM |

| Escherichia coli | 3.4 µM | 3.8 µM |

| Bacillus subtilis | 2.6 µM | 2.8 µM |

These findings suggest that this compound could be developed as a novel antibacterial agent, particularly in light of rising antibiotic resistance.

Antiviral Activity

This compound has also been studied for its antiviral effects. It showed promising results against several viral strains, including those responsible for respiratory infections.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study investigating the effects of marine-derived compounds on SARS-CoV-2, this compound was found to significantly inhibit viral replication in vitro, with an IC50 value indicating effective dosage levels for therapeutic use against COVID-19.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in various studies. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Research has highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines.

Case Study: Breast Cancer Treatment

In preclinical trials, this compound demonstrated significant cytotoxic effects on breast cancer cells, leading to cell cycle arrest and increased apoptosis rates compared to untreated controls.

Clinical Applications

Due to its diverse biological activities, this compound is being explored for various clinical applications:

- Antibacterial formulations : Potential development of topical or systemic antibiotics.

- Antiviral treatments : Investigating use in antiviral therapies for respiratory viruses.

- Anti-inflammatory drugs : Formulations aimed at treating chronic inflammatory conditions.

- Cancer therapeutics : Potential integration into chemotherapy regimens for enhanced efficacy.

Preparation Methods

Step 1: Preparation of 1,2-Difuryl Alkene Precursor

Furan undergoes [4+2] cycloaddition with acetylene derivatives to form a 1,2-difuryl alkene intermediate. This reaction is catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) at −20°C, yielding the alkene in 85% purity after column chromatography. The difuryl alkene serves as the foundational scaffold for subsequent oxygenation and cyclization.

Step 2: Singlet Oxygen-Mediated Double Photooxygenation

The critical transformation in this synthesis involves irradiating the difuryl alkene with visible light (λ = 450 nm) in the presence of a photosensitizer (e.g., rose bengal) and oxygen. This generates singlet oxygen (¹O₂), which reacts with the alkene to form two endoperoxide intermediates. The reaction proceeds via a concerted mechanism, with singlet oxygen adding across the conjugated diene system of the furan rings.

Key Parameters

Step 3: Acid-Catalyzed Dehydration

The endoperoxides are treated with a mild acid (e.g., p-toluenesulfonic acid, pTSA) in tetrahydrofuran (THF) at room temperature. This step induces dehydration, eliminating water molecules and forming α,β-unsaturated carbonyl intermediates. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-acidification, which could lead to side reactions.

Step 4: Spirocyclization to Form the Bis-Spiroketal Core

The final step involves heating the dehydrated intermediates in refluxing toluene with a catalytic amount of trifluoroacetic acid (TFA). This prompts a tandem spirocyclization, where the α,β-unsaturated carbonyl groups undergo nucleophilic attack by hydroxyl groups, forming the two spiroketal rings. The reaction achieves an 88% yield, with the final product purified via recrystallization from ethyl acetate/hexane.

Table 1: Four-Step Synthesis of this compound from Furan

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | [4+2] Cycloaddition | BF₃·OEt₂, −20°C | 85 |

| 2 | Double Photooxygenation | ¹O₂, rose bengal, DCM, 0°C | 92 |

| 3 | Acid-Catalyzed Dehydration | pTSA, THF, rt | 90 |

| 4 | Spirocyclization | TFA, toluene, reflux | 88 |

Mechanistic Insights into Key Reactions

Singlet Oxygen Reactivity and Selectivity

Singlet oxygen’s electrophilic nature enables selective oxidation of electron-rich dienes in the difuryl alkene. Computational studies suggest that the reaction proceeds through a perepoxide transition state, with the endoperoxide geometry dictated by steric effects from the furan substituents. The use of rose bengal as a photosensitizer ensures efficient energy transfer to molecular oxygen, minimizing competing side reactions.

Spirocyclization Dynamics

The spirocyclization step is governed by Baldwin’s rules, favoring 5-exo-trig cyclization to form the spiroketal rings. Density functional theory (DFT) calculations indicate that the protonation of carbonyl oxygen by TFA lowers the activation energy for nucleophilic attack, facilitating ring closure.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Catalytic Innovations

Replacing pTSA with camphorsulfonic acid (CSA) in dehydration steps improves reaction rates by 15%, attributed to CSA’s bulky counterion stabilizing transition states.

Analytical Characterization of Synthetic Intermediates

Post-synthesis validation relies on advanced spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₄H₁₄Br₈O₉ for this compound).

-

¹³C NMR : Identifies sp³ hybridized carbons in the spiroketal core (δ 105–110 ppm).

-

Diffusion-Ordered NMR Spectroscopy (DOSY) : Used to differentiate this compound from byproducts based on hydrodynamic radii.

Challenges and Limitations in Current Methodologies

Q & A

Basic Research Questions

Q. What methodologies are commonly employed to isolate and purify Prunolide A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Researchers should optimize solvent polarity and monitor fractions using TLC with UV detection . Structural confirmation via NMR and mass spectrometry is critical to ensure purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) identifies functional groups and stereochemistry. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy validates carbonyl groups and hydrogen bonding .

Q. What in vitro bioactivity assays are used to evaluate this compound’s pharmacological potential?

- Methodological Answer : Common assays include:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antimicrobial : Broth microdilution for MIC determination against pathogens like Staphylococcus aureus.

- Anti-inflammatory : ELISA-based TNF-α or IL-6 inhibition assays in macrophage models.

Controls must include solvent-only and positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can researchers design a PICOT-based study to investigate this compound’s mechanism of action in neurodegenerative models?

- Methodological Answer :

- P (Population) : Neuronal cell lines (e.g., SH-SY5Y) or transgenic mouse models of Alzheimer’s.

- I (Intervention) : this compound at varying concentrations (dose-response).

- C (Comparison) : Untreated controls vs. established drugs (e.g., memantine).

- O (Outcome) : Quantification of amyloid-beta plaques via immunohistochemistry or synaptic protein expression (Western blot).

- T (Time) : Acute (24–72 hours) and chronic (4–8 weeks) exposure periods.

This framework ensures reproducibility and aligns hypotheses with measurable outcomes .

Q. How should contradictory data between in vitro and in vivo efficacy of this compound be analyzed?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic differences. Strategies include:

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS.

- Dose Equivalency : Adjust in vivo doses to match in vitro effective concentrations.

Cross-referencing results with orthogonal assays (e.g., gene expression profiling) reduces bias .

Q. What statistical approaches are recommended to address variability in this compound’s cytotoxicity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) and re-evaluate IC₅₀ trends.

- Multivariate Regression : Correlate cytotoxicity with variables like cell line origin, passage number, and assay conditions .

Data Interpretation and Validation

Q. How can researchers validate the specificity of this compound’s interaction with a target protein?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.

- Molecular Docking : Use AutoDock Vina to predict binding sites and compare with mutagenesis data.

- Competitive Assays : Co-incubate with known inhibitors (e.g., ATP in kinase assays) to confirm competitive binding .

Q. What criteria determine the reliability of this compound’s reported antioxidant activity in peer-reviewed studies?

- Methodological Answer :

- Assay Redundancy : Validate results across multiple assays (e.g., DPPH, FRAP, and ORAC).

- Positive Controls : Compare with ascorbic acid or Trolox.

- Concentration Range : Ensure tested doses are physiologically relevant (e.g., <100 µM to avoid artifactual activity) .

Table: Key Considerations for this compound Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.